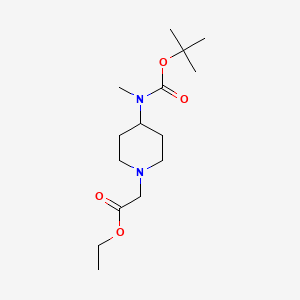

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate

説明

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate (CAS: 874842-63-4) is a protected piperidine derivative with a molecular formula of C₁₅H₂₈N₂O₄ and a molecular weight of 300.39 g/mol . This compound features a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected methylamino group and an ethyl ester-functionalized acetamide side chain. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and heterocyclic chemistry .

特性

分子式 |

C15H28N2O4 |

|---|---|

分子量 |

300.39 g/mol |

IUPAC名 |

ethyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetate |

InChI |

InChI=1S/C15H28N2O4/c1-6-20-13(18)11-17-9-7-12(8-10-17)16(5)14(19)21-15(2,3)4/h12H,6-11H2,1-5H3 |

InChIキー |

XNZJHNJHKJTCGY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CN1CCC(CC1)N(C)C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(4-((tert-ブトキシカルボニル)(メチル)アミノ)ピペリジン-1-イル)酢酸エチルの合成は、通常、ピペリジン窒素のtert-ブトキシカルボニル(Boc)基による保護を伴います。このプロセスは、水酸化ナトリウムなどの塩基の存在下で、ピペリジンとジ-tert-ブチルジカルボネート(Boc2O)を反応させることから始まります。得られたBoc保護ピペリジンを次に、ブロモ酢酸エチルと反応させて最終生成物を生成します。 反応条件には、テトラヒドロフラン(THF)などの溶媒の使用と、室温から還流条件までの温度が含まれることがよくあります .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。連続フロー反応器と自動システムを使用することで、高収率と高純度が確保されます。反応条件は、副生成物を最小限に抑え、効率を最大化するように最適化されています。最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます。

化学反応の分析

科学研究への応用

2-(4-((tert-ブトキシカルボニル)(メチル)アミノ)ピペリジン-1-イル)酢酸エチルは、科学研究にいくつかの用途があります。

化学: 複雑な有機分子の合成における中間体として使用されます。

生物学: 酵素阻害剤と受容体リガンドの研究に使用されます。

医学: 特に中枢神経系を標的にした医薬品開発における前駆体として役立ちます。

産業: 農薬や特殊化学品の製造に使用されます.

科学的研究の応用

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用機序

類似の化合物との比較

類似の化合物

- tert-ブチル4-(2-エトキシ-2-オキソエチル)ピペラジン-1-カルボキシレート

- tert-ブチル4-(2-ヒドラジノ-2-オキソエチル)ピペラジン-1-カルボキシレート

独自性

2-(4-((tert-ブトキシカルボニル)(メチル)アミノ)ピペリジン-1-イル)酢酸エチルは、Boc保護ピペリジン環とエステル基の特定の組み合わせによりユニークです。 この組み合わせにより、反応性と安定性のバランスが実現し、さまざまな合成経路における貴重な中間体となっています.

類似化合物との比較

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Comparison with Structurally Similar Compounds

The following table highlights structural analogs and their distinguishing features:

Structural and Functional Differences

Ester Group Variations: The target compound uses an ethyl ester, whereas analogs like Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate and Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate feature a methyl ester.

Amino Group Substitution: The Boc-protected methylamino group in the target compound introduces steric hindrance, which may reduce nucleophilicity compared to non-methylated analogs like Ethyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-1-yl)acetate . This substitution could improve metabolic stability in pharmaceutical applications.

Heterocycle Modifications :

- Replacing piperidine with piperazine (as in 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid ) introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity. Piperazine derivatives are often used to modulate solubility and bioavailability.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate to achieve high yields?

Methodological Answer:

Synthesis typically involves multi-step reactions with strict control of temperature, solvent choice, and stoichiometry. For example:

- Step 1: Piperidine derivatives are functionalized with tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., dichloromethane or ethyl acetate) at 20–25°C .

- Step 2: Alkylation of the piperidine nitrogen using ethyl bromoacetate in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents (e.g., DMF) at 50–60°C achieves moderate to high yields (75–87%) .

- Purification: Column chromatography (silica gel, gradient elution with pentane/ethyl acetate) is critical to isolate the product with >85% purity .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (MW: 300.39 g/mol) and detect impurities. For example, LCMS (ESI) m/z: [M + H]⁺ should match the calculated value (301.3) .

- NMR Spectroscopy: Key signals include:

- Melting Point: Consistent with literature values (e.g., 43–44°C for analogous compounds) .

Advanced Question: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability during synthetic workflows?

Methodological Answer:

- Role of Boc: The Boc group protects the amine during synthesis, preventing undesired side reactions (e.g., nucleophilic attacks). However, it is acid-labile, requiring cautious handling in acidic conditions .

- Stability Data:

Advanced Question: What strategies resolve contradictions in yield data between different synthetic routes?

Methodological Answer:

Discrepancies in reported yields (e.g., 86% vs. 87.2%) arise from:

- Solvent Polarity: Ethyl acetate improves solubility of intermediates compared to dichloromethane, reducing side-product formation .

- Catalyst Use: Reactions using cesium carbonate (strong base) vs. 4-methylmorpholine-2,6-dione (milder base) affect reaction efficiency .

- Validation: Replicate protocols with controlled variables (e.g., inert atmosphere, moisture-free solvents) to isolate critical factors.

Advanced Question: How can researchers mitigate the formation of synthetic by-products like de-Boc derivatives?

Methodological Answer:

- Preventive Measures:

- By-Product Analysis:

Advanced Question: What computational or experimental methods predict the compound’s solubility and bioavailability for in vitro studies?

Methodological Answer:

- LogP Calculation: Estimated LogP (octanol/water) ≈ 2.1–2.5 via software (e.g., ChemAxon), indicating moderate lipophilicity .

- Solubility Screening:

Advanced Question: How do structural analogs (e.g., ethyl piperidine-4-carboxylate derivatives) compare in reactivity and biological activity?

Methodological Answer:

- Reactivity Differences:

- Biological Relevance: Piperidine derivatives with Boc-protected amines are preferred in drug discovery for improved pharmacokinetics .

Advanced Question: What experimental protocols address unexpected degradation during long-term storage?

Methodological Answer:

- Storage Conditions:

- Stability Testing:

Advanced Question: How can researchers optimize selectivity in functionalizing the piperidine nitrogen versus other reactive sites?

Methodological Answer:

- Selective Alkylation:

Advanced Question: What troubleshooting steps are recommended for low-yielding reactions involving this compound?

Methodological Answer:

- Diagnostic Steps:

- Corrective Actions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。